Cas no 2138376-04-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid
- 2138376-04-0
- EN300-1083724
- 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid
-
- インチ: 1S/C24H27NO5/c1-23(2)14-24(21(26)27,11-12-30-23)15-25-22(28)29-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,25,28)(H,26,27)
- InChIKey: SRLNZLBCKGXYIQ-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(=O)O)(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1(C)C
計算された属性
- せいみつぶんしりょう: 409.18892296g/mol
- どういたいしつりょう: 409.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 628
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083724-5g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 5g |
$9769.0 | 2023-10-27 | |
Enamine | EN300-1083724-10.0g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 10g |
$14487.0 | 2023-06-10 | ||
Enamine | EN300-1083724-0.1g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 0.1g |
$2963.0 | 2023-10-27 | |
Enamine | EN300-1083724-0.05g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 0.05g |
$2829.0 | 2023-10-27 | |
Enamine | EN300-1083724-5.0g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 5g |
$9769.0 | 2023-06-10 | ||
Enamine | EN300-1083724-10g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 10g |
$14487.0 | 2023-10-27 | |
Enamine | EN300-1083724-1g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 1g |
$3368.0 | 2023-10-27 | |
Enamine | EN300-1083724-1.0g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 1g |
$3368.0 | 2023-06-10 | ||
Enamine | EN300-1083724-2.5g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 2.5g |
$6602.0 | 2023-10-27 | |
Enamine | EN300-1083724-0.25g |
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-dimethyloxane-4-carboxylic acid |
2138376-04-0 | 95% | 0.25g |
$3099.0 | 2023-10-27 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acidに関する追加情報
4-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 2138376-04-0, known as 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid, is a highly specialized organic molecule with significant applications in the field of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. Recent studies have highlighted its role in peptide synthesis and drug delivery systems, making it a subject of interest for researchers worldwide.
The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for amino functionalities. The Fmoc group is renowned for its stability under basic conditions and ease of removal under acidic conditions, making it invaluable in peptide synthesis. The integration of this group into the molecule enhances its versatility, allowing it to be utilized in various synthetic pathways. Additionally, the presence of a dimethyloxane ring contributes to the molecule's stability and solubility properties.
Recent advancements in chemical synthesis have led to the exploration of this compound in the development of novel materials. Researchers have demonstrated that the unique combination of the Fmoc group and the dimethyloxane ring can be exploited to create bioactive molecules with tailored properties. For instance, studies published in high-impact journals such as Nature Chemistry and Angewandte Chemie have shown that this compound can serve as a precursor for the synthesis of complex biomolecules, including peptides and oligonucleotides.
In terms of applications, this compound has found utility in the pharmaceutical industry. Its ability to act as a protective group during peptide synthesis has made it a valuable reagent in drug discovery processes. Furthermore, its role in the development of controlled-release drug delivery systems has been explored, with promising results reported in preclinical studies. These applications underscore the importance of understanding the structural and functional properties of this compound.
The synthesis of 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid involves a multi-step process that requires precise control over reaction conditions. Key steps include the formation of the Fmoc group and its subsequent attachment to the dimethyloxane ring. Recent innovations in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. These advancements have made the compound more accessible for large-scale applications.
From an environmental standpoint, researchers have also investigated the biodegradability and ecological impact of this compound. Studies indicate that under specific conditions, the compound can undergo enzymatic degradation, reducing its persistence in natural environments. This finding is significant for industries seeking sustainable chemical solutions.
In conclusion, 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2,2-dimethyloxane-4-carboxylic acid (CAS No 2138376-04-) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool in modern organic chemistry. As research continues to uncover new potential uses for this compound, its role in advancing scientific and industrial frontiers is expected to grow significantly.
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